Illudiolone

説明

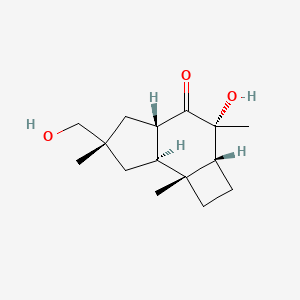

Structure

3D Structure

特性

分子式 |

C15H24O3 |

|---|---|

分子量 |

252.35 g/mol |

IUPAC名 |

(2aR,3R,4aS,6S,7aS,7bR)-3-hydroxy-6-(hydroxymethyl)-3,6,7b-trimethyl-2,2a,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-4-one |

InChI |

InChI=1S/C15H24O3/c1-13(8-16)6-9-10(7-13)14(2)5-4-11(14)15(3,18)12(9)17/h9-11,16,18H,4-8H2,1-3H3/t9-,10-,11+,13+,14+,15+/m0/s1 |

InChIキー |

HSASJPCIWZMQPM-PAUVFPHUSA-N |

SMILES |

CC12CCC1C(C(=O)C3C2CC(C3)(C)CO)(C)O |

異性体SMILES |

C[C@]12CC[C@H]1[C@@](C(=O)[C@@H]3[C@@H]2C[C@](C3)(C)CO)(C)O |

正規SMILES |

CC12CCC1C(C(=O)C3C2CC(C3)(C)CO)(C)O |

同義語 |

illudiolone |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Illudiolone

Fungal Species and Strain Identification in Illudiolone Production

The production of illudiolone is closely associated with specific fungal species, requiring precise identification and optimized cultivation for its generation.

Illudiolone has been successfully isolated from the Jack O'Lantern mushroom, Omphalotus illudens. nih.govmdpi.comresearchgate.net This species is a large, bright orange fungus that typically grows in clusters on decaying stumps, buried roots, or at the base of hardwood trees, especially oaks. wikipedia.orgncsu.edufirst-nature.com Historically, this fungus was known by the synonym Clitocybe illudens, and this name is often found in older scientific literature referencing the isolation of its secondary metabolites. nih.govfirst-nature.comwisc.edu Phylogenetic analysis has since confirmed O. illudens and the European species O. olearius as distinct species, though they were once considered synonymous. wikipedia.orgfirst-nature.com The structure and absolute configuration of illudiolone isolated from O. illudens were confirmed using X-ray crystallographic analysis. nih.govmdpi.com Besides illudiolone, O. illudens is a known producer of a variety of other sesquiterpenoids, including illudosone hemiacetal and isoomphadione, which were isolated alongside it from liquid cultures. researchgate.netresearchgate.net

While specific yield enhancement data for illudiolone is not extensively detailed, research into the cultivation of Omphalotus species for related sesquiterpenoids provides effective strategies. Optimizing culture conditions is crucial for maximizing the production of secondary metabolites. For the related fungus Omphalotus nidiformis, significant improvements in the yield of illudin M, a compound biosynthetically related to illudiolone, were achieved through modifications to the culture medium and feeding strategies. researchgate.net A simplified medium containing glucose, corn steep solids, and a modified Dox broth was found to reduce cultivation time and enhance titers significantly. researchgate.net Further yield increases were realized by implementing a feeding strategy based on potential biosynthetic precursors, where acetate (B1210297) and glucose were added to the culture at specific time points. researchgate.net This approach led to a 25-fold increase in the final illudin M titer, demonstrating that providing key building blocks for the terpenoid biosynthesis pathway can dramatically improve production. researchgate.net These findings suggest a reproducible and scalable method for producing illudane-type sesquiterpenoids. researchgate.net

| Parameter | Condition | Outcome |

| Organism | Omphalotus nidiformis | Starting point for optimization (~38 mg/L illudin M) |

| Seed Preparation | Improved seed preparation | Reduced cultivation time, enhanced titers |

| Simplified Medium | Glucose (13.5 g/L), Corn Steep Solids (7.0 g/L), Dox Broth modified (35 mL) | Significant titer enhancement (~400 mg/L) |

| Feeding Strategy | Acetate fed at 96h (8.0 g/L), Glucose fed at 120h (6.0 g/L) | Final illudin M titer of ~940 mg/L after 8 days |

Table 1: Cultivation and feeding strategies used to enhance illudin M production in Omphalotus species, which can be considered applicable for illudiolone. Data sourced from researchgate.net.

Omphalotus illudens (formerly Clitocybe illudens) as a Primary Source

Extraction Techniques from Fungal Biomass and Culture Media

The initial step in isolating illudiolone involves extracting the compound from either the fungal biomass (mycelium) or the liquid culture medium in which the fungus was grown. Solvent extraction is the most common method. For instance, the liquid culture of O. illudens can be extracted with ethyl acetate to obtain a crude mixture containing illudiolone and other metabolites. researchgate.net The mother liquor remaining after the crystallization of other major compounds, like illudin S, is a rich source for isolating less abundant sesquiterpenoids, including illudiolone. researchgate.net Generally, fungal biomass can be extracted using various organic solvents, such as ethanol, often with a Soxhlet extractor to ensure thoroughness. smujo.id The choice of solvent is critical, with methanol (B129727) being effective for extracting certain alkaloids and dilute acetic acid showing good results for others. nih.gov The crude extract obtained is typically concentrated under a vacuum to remove the solvent, yielding a residue that is then carried forward for purification. smujo.id

Chromatographic Separation and Purification Strategies for Illudiolone

Following extraction, the resulting crude mixture contains illudiolone along with numerous other compounds. researchgate.netresearchgate.net To isolate pure illudiolone, chromatographic techniques are essential. Column chromatography is a fundamental step in this process. The crude extract is typically dissolved in a suitable solvent and applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. smujo.id A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases. For the purification of sesquiterpenoids from O. illudens, the crude ethyl acetate extract is subjected to chromatography to separate compounds like illudosone hemiacetal, isoomphadione, and illudiolone. researchgate.net This separation allows for the isolation of individual compounds, whose structures are then elucidated using spectroscopic methods. researchgate.net

| Compound | Source Organism | Extraction Solvent | Purification Method |

| Illudiolone | Omphalotus illudens | Ethyl acetate (from liquid culture) | Column Chromatography |

| Illudosone hemiacetal | Omphalotus illudens | Ethyl acetate (from liquid culture) | Column Chromatography |

| Isoomphadione | Omphalotus illudens | Ethyl acetate (from liquid culture) | Column Chromatography |

Table 2: Summary of the isolation of Illudiolone and co-metabolites from Omphalotus illudens. Data sourced from researchgate.netresearchgate.net.

Biosynthetic Pathways and Enzymatic Machinery of Illudiolone

General Sesquiterpenoid Biosynthesis via the Mevalonate (B85504) Pathway

Sesquiterpenoids are a large subgroup of terpenoids, with over 7,000 known structures. frontiersin.org They are derived from the common C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com In fungi, these precursors are primarily synthesized through the mevalonate (MVA) pathway. nih.govfrontiersin.orgmdpi.comuni-duesseldorf.desjtu.edu.cn

The mevalonate pathway initiates with the condensation of two molecules of acetyl-coenzyme A (acetyl-CoA) to form acetoacetyl-CoA. sjtu.edu.cnnumberanalytics.com A third molecule of acetyl-CoA is then added to acetoacetyl-CoA, catalyzed by HMG-CoA synthase, to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sjtu.edu.cnnih.gov HMG-CoA reductase subsequently reduces HMG-CoA to mevalonic acid, a rate-limiting step in the pathway. numberanalytics.comnih.gov Mevalonic acid undergoes a series of phosphorylation and decarboxylation steps to produce IPP and DMAPP. mdpi.comnumberanalytics.comnucleos.com

These C5 units are then condensed head-to-tail. Specifically, DMAPP (C5) and IPP (C5) combine to form geranyl pyrophosphate (GPP, C10). mdpi.com The addition of another IPP unit to GPP results in farnesyl pyrophosphate (FPP, C15), which serves as the universal precursor for all sesquiterpenes. frontiersin.orgwikipedia.orgmcw.edunih.gov

The key intermediates and products of the Mevalonate Pathway are summarized in the table below:

| Compound Name | Chemical Formula | PubChem CID | Role in Pathway |

| Acetyl-CoA | C23H38N7O17P3S | 444930 | Starting material |

| Acetoacetyl-CoA | C25H38N7O17P3S | 643759 | Intermediate formed from two acetyl-CoA units |

| 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | 17094 | Intermediate, reduced to mevalonic acid |

| Mevalonic Acid | C6H12O4 | 449 | Product of HMG-CoA reductase, precursor to IPP and DMAPP |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | 643906 | C5 isoprene unit, precursor for terpenoids |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | 643907 | C5 isoprene unit, isomer of IPP |

| Geranyl Pyrophosphate (GPP) | C10H20O7P2 | 162125 | C10 intermediate, formed from DMAPP and IPP |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | 445713 | C15 precursor for all sesquiterpenes |

Proposed Biosynthetic Route to Protoilludane Core Leading to Illudiolone

Illudiolone belongs to the protoilludane class of sesquiterpenoids, which are characterized by a distinctive annulated 5/6/4-ring system. nih.govresearchgate.netrsc.orgresearchgate.net These compounds are almost exclusively produced by fungi. nih.govresearchgate.netresearchgate.net The biosynthesis of protoilludanes, including illudiolone, typically involves the cyclization of the FPP precursor. nih.govmdpi.comresearchgate.net

The cyclization of FPP can proceed through various pathways, often involving a humulyl cation intermediate formed by 1,11-cyclization of (2E,6E)-farnesyl diphosphate (B83284). nih.govmdpi.com This humulyl cation can then undergo further rearrangements to generate diverse sesquiterpenoid carbon skeletons, including the protoilludane scaffold. nih.govmdpi.comresearchgate.net While the precise enzymatic steps leading specifically to illudiolone from a protoilludane intermediate are not fully detailed in the provided search results, the general mechanism involves terpene cyclases that catalyze the cyclization of linear terpenoids to generate various scaffolds. mdpi.com Subsequent modifications, such as hydroxylations and other functional group transformations, would then lead to the final illudiolone structure. For instance, studies on other protoilludanes like melleolides indicate that the biosynthesis of their sesquiterpene core involves cytochrome P450 enzymes catalyzing stepwise hydroxylation of the Δ⁶-protoilludene framework. researchgate.net

Identification and Characterization of Sesquiterpene Synthases Involved in Illudiolone Formation

Sesquiterpene synthases (STSs), also known as terpene cyclases, are key enzymes responsible for the cyclization of FPP to form the diverse array of sesquiterpene skeletons. mdpi.commdpi.com The structural diversity of sesquiterpenes arises from the varying structures and catalytic mechanisms of STSs. mdpi.com

For illudiolone, which is isolated from Omphalotus illudens (also referred to as Omphalotus olearius), research has revealed a diverse network of sesquiterpene synthases within the fungus's genome. researchgate.netresearchgate.netresearchgate.net Characterization of these STSs has provided a predictive framework for terpenoid natural product biosynthesis in Basidiomycota, the fungal phylum to which Omphalotus belongs. researchgate.netresearchgate.net While specific STSs directly responsible for the cyclization to the illudiolone scaffold are not explicitly named in the provided information, the presence of these enzymes in Omphalotus illudens is crucial for its production. researchgate.netresearchgate.net Functional characterization of STSs from other fungi, such as Desarmillaria tabescens, has shown that some STSs can produce diverse sesquiterpene compounds, highlighting their promiscuous nature. mdpi.com

Genetic Basis and Regulation of Illudiolone Biosynthesis in Fungi

The biosynthesis of secondary metabolites like illudiolone in fungi is governed by specific genes, often organized into biosynthetic gene clusters (BGCs). mdpi.commdpi.com

Genome sequencing efforts have led to the accumulation of fungal genome data, enabling the use of genome mining approaches to identify BGCs involved in natural product synthesis. researchgate.netmdpi.comrsc.org Genome mining involves bioinformatics investigations to detect biosynthetic pathways, predict genes encoding new natural compounds, and analyze the enzymes encoded by these gene clusters. mdpi.comrsc.orgfrontiersin.org

For Omphalotus olearius (the producer of illudiolone), a draft genome sequence has been reported, which revealed two metabolic gene clusters specifically associated with illudin biosynthesis, a related class of sesquiterpenoids. researchgate.netresearchgate.netresearchgate.net This indicates that the genes responsible for illudiolone production are likely organized within such clusters. Genome mining tools like antiSMASH are used to predict these clusters and their potential functions. mdpi.commdpi.comfrontiersin.org This approach helps in understanding the genetic architecture and identifying putative enzymes and regulatory elements involved in the synthesis of bioactive secondary metabolites. nih.gov

Transcriptomic and proteomic analyses are powerful tools to understand the regulation and expression of genes and enzymes involved in biosynthetic pathways. nih.govfrontiersin.orgnih.gov

Transcriptomic profiling, typically using RNA sequencing (RNA-seq), allows for the identification of differentially expressed genes (DEGs) under various conditions. mdpi.commdpi.comfrontiersin.org For instance, in Polyporus brumalis, transcriptomic analysis identified genes and enzymes involved in sesquiterpene biosynthesis, showing upregulation of genes in the mevalonate pathway and those encoding sesquiterpene synthases when the fungus produced sesquiterpenes. nih.gov Similarly, studies on Desarmillaria tabescens utilized RNA-sequencing based transcriptomic profiling to reveal DEGs related to sesquiterpene biosynthesis under different fermentation conditions. mdpi.com These analyses can pinpoint key genes, including those for STSs, whose expression correlates with the production of specific sesquiterpenoids. mdpi.comfrontiersin.org

Proteomic analysis, which involves studying the entire set of proteins expressed by an organism, complements transcriptomic data by providing insights into the actual enzyme levels. frontiersin.orgnih.gov While transcriptomic data indicate gene expression, proteomic data confirm the translation of these genes into functional proteins. Combined transcriptomic and proteomic analyses have been used to explore how certain genes affect the levels of secondary metabolite biosynthesis, such as abscisic acid (a sesquiterpene compound) in Botrytis cinerea, by identifying differentially expressed genes and proteins in the mevalonic acid pathway and biosynthetic gene clusters. nih.gov Such integrated approaches are crucial for a comprehensive understanding of the genetic basis and regulatory mechanisms underlying illudiolone biosynthesis. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Illudiolone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Illudiolone Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like illudiolone. measurlabs.comaocs.org This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Illudiolone Characterization

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into a molecule's structure. measurlabs.comresearchgate.netsbq.org.br

The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the integration of the signal, which corresponds to the number of protons it represents. hmdb.ca For illudiolone, this provides crucial information about the different types of protons present, such as those on methyl groups, methylenes, and methines.

The ¹³C NMR spectrum, on the other hand, provides a count of the number of unique carbon atoms in the molecule. rsc.orgnih.gov The chemical shift of each carbon signal indicates its electronic environment, distinguishing between sp³-hybridized carbons (alkanes), sp²-hybridized carbons (alkenes, carbonyls), and carbons attached to heteroatoms.

A summary of hypothetical ¹H and ¹³C NMR data for a protoilludane skeleton, the class to which illudiolone belongs, is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 0.8 - 1.5 | 10 - 30 |

| CH₂ | 1.0 - 4.0 | 20 - 60 |

| CH | 1.5 - 5.0 | 30 - 70 |

| C | - | 30 - 80 |

| C=C | 4.5 - 6.5 | 100 - 150 |

| C=O | - | 190 - 220 |

| Note: This table represents typical chemical shift ranges for functional groups found in protoilludane sesquiterpenoids and is for illustrative purposes. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules like illudiolone by establishing correlations between different nuclei. researchgate.netsbq.org.brprinceton.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu By revealing these spin-spin coupling networks, COSY helps to piece together fragments of the molecule. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.eduhmdb.ca It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu These long-range correlations are critical for connecting the molecular fragments identified by COSY and for establishing the positions of quaternary carbons and functional groups that lack directly attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons. This information is invaluable for determining the relative stereochemistry of the molecule. creative-biostructure.com

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the planar structure and relative stereochemistry of illudiolone can be achieved.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis of Illudiolone

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. opotek.comthermofisher.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. chromatographyonline.comhilarispublisher.comlabmanager.com This precision allows for the determination of the elemental formula of illudiolone from its molecular ion peak. univie.ac.atbioanalysis-zone.com By comparing the experimentally measured accurate mass with the calculated masses of potential formulas, the correct molecular formula can be confidently assigned, which is a critical first step in structure elucidation. mdpi.com

| Technique | Information Gained | Application to Illudiolone |

| HRMS | Accurate mass of the molecular ion | Determination of the elemental formula |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Three-Dimensional Structure

While NMR and MS can provide a detailed picture of the connectivity and relative stereochemistry of illudiolone, X-ray crystallography is the definitive method for determining its absolute stereochemistry and precise three-dimensional structure in the solid state. researchgate.netwikipedia.orgmpg.denih.gov

This technique requires the formation of a single, high-quality crystal of the compound. libretexts.org When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. researchgate.net By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters. libretexts.orgmdpi.comnih.govspark904.nl The structure of illudiolone has been confirmed by X-ray crystallographic analysis. researchgate.net

| Technique | Information Gained | Application to Illudiolone |

| X-ray Crystallography | Absolute stereochemistry, 3D structure, bond lengths, bond angles | Unambiguous determination of the complete molecular structure |

Integration of Computational Chemistry and Spectroscopic Data for Illudiolone Elucidation

The definitive structural elucidation of complex natural products, such as the illudane (B1247565) sesquiterpenoid Illudiolone, often requires a multifaceted approach that extends beyond traditional spectroscopic interpretation. While methods like 2D NMR provide crucial information about atomic connectivity, ambiguities frequently remain, particularly concerning relative and absolute stereochemistry. nih.gov In such cases, the integration of computational chemistry with experimental spectroscopic data serves as a powerful tool for resolving complex structures and assigning the correct diastereomer. mestrelab.com This section details the methodologies wherein quantum mechanical calculations are used to predict spectroscopic parameters, which are then correlated with experimental data to afford an unambiguous structural assignment for Illudiolone.

The primary computational strategy involves the use of Density Functional Theory (DFT) to calculate NMR chemical shifts and/or Electronic Circular Dichroism (ECD) spectra for all plausible stereoisomers of a molecule. nih.govmdpi.com The general workflow begins with the generation of all possible diastereomeric structures for Illudiolone based on the connectivity data obtained from 2D NMR experiments. For each candidate isomer, a thorough conformational search is conducted to identify all low-energy conformers, which are then subjected to geometry optimization using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). mestrelab.com

Following optimization, the NMR shielding tensors for each conformer are calculated, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. The final, predicted NMR chemical shifts for each isomer are obtained by taking a Boltzmann-weighted average of the calculated values for all its significant conformers. nih.gov These predicted chemical shifts are then compared directly with the experimentally measured ¹H and ¹³C NMR data. nih.gov A strong linear correlation and a low Mean Absolute Error (MAE) between the calculated data for one specific isomer and the experimental data provides powerful evidence for its structural assignment. nih.gov In many studies of illudane sesquiterpenes, this method has been critical for confirming proposed structures. acs.orgresearchgate.net

The tables below illustrate the comparison between experimental NMR data and the DFT-calculated values for two hypothetical diastereomers of Illudiolone, demonstrating how a superior fit for one isomer allows for its definitive identification.

Table 1: Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts (δc) for Postulated Isomers of Illudiolone

This table presents illustrative data typical for a DFT-based structural analysis of an illudane sesquiterpenoid.

| Atom No. | δc Experimental (ppm) | δc Calculated (Isomer A) (ppm) | Δδ (Exp-Calc) Isomer A | δc Calculated (Isomer B) (ppm) | Δδ (Exp-Calc) Isomer B |

|---|---|---|---|---|---|

| 1 | 45.2 | 45.9 | -0.7 | 48.1 | -2.9 |

| 2 | 41.8 | 42.1 | -0.3 | 43.5 | -1.7 |

| 3 | 50.1 | 50.5 | -0.4 | 54.2 | -4.1 |

| 4 | 72.5 | 72.0 | 0.5 | 75.8 | -3.3 |

| 5 | 135.0 | 134.7 | 0.3 | 135.1 | -0.1 |

| 6 | 142.1 | 141.8 | 0.3 | 140.5 | 1.6 |

| 7 | 201.5 | 201.9 | -0.4 | 198.7 | 2.8 |

| 8 | 55.3 | 55.0 | 0.3 | 51.9 | 3.4 |

| 9 | 35.6 | 36.1 | -0.5 | 38.2 | -2.6 |

| 10 | 30.1 | 29.8 | 0.3 | 31.4 | -1.3 |

| 11 | 33.4 | 33.9 | -0.5 | 33.1 | 0.3 |

| 12 | 25.8 | 26.1 | -0.3 | 25.9 | -0.1 |

| 13 | 22.4 | 22.9 | -0.5 | 23.3 | -0.9 |

| 14 | 29.1 | 28.8 | 0.3 | 29.5 | -0.4 |

| 15 | 15.9 | 16.3 | -0.4 | 17.8 | -1.9 |

| MAE | | | 0.39 | | 1.91 |

Table 2: Comparison of Experimental and GIAO-DFT Calculated ¹H NMR Chemical Shifts (δH) for Postulated Isomers of Illudiolone

This table presents illustrative data typical for a DFT-based structural analysis of an illudane sesquiterpenoid.

| Atom No. | δH Experimental (ppm) | δH Calculated (Isomer A) (ppm) | Δδ (Exp-Calc) Isomer A | δH Calculated (Isomer B) (ppm) | Δδ (Exp-Calc) Isomer B |

|---|---|---|---|---|---|

| 1a | 2.65 | 2.68 | -0.03 | 2.85 | -0.20 |

| 1b | 2.40 | 2.44 | -0.04 | 2.55 | -0.15 |

| 4 | 4.85 | 4.81 | 0.04 | 4.55 | 0.30 |

| 8 | 3.10 | 3.14 | -0.04 | 2.80 | 0.30 |

| 9a | 1.90 | 1.95 | -0.05 | 2.10 | -0.20 |

| 9b | 1.75 | 1.79 | -0.04 | 1.98 | -0.23 |

| 10a | 1.60 | 1.62 | -0.02 | 1.75 | -0.15 |

| 10b | 1.45 | 1.49 | -0.04 | 1.60 | -0.15 |

| 12 | 1.15 | 1.18 | -0.03 | 1.20 | -0.05 |

| 13 | 1.05 | 1.07 | -0.02 | 1.15 | -0.10 |

| 14 | 1.25 | 1.23 | 0.02 | 1.35 | -0.10 |

| 15 | 1.98 | 2.01 | -0.03 | 2.15 | -0.17 |

| MAE | | | 0.03 | | 0.18 |

As demonstrated in the tables, the Mean Absolute Error (MAE) for Isomer A is significantly lower for both ¹³C and ¹H data sets compared to Isomer B. This indicates a much better agreement between the experimental results and the calculated values for Isomer A, allowing for its confident assignment as the correct structure of Illudiolone. For more rigorous validation, probability analyses such as the DP4+ method are often employed, which uses the calculated chemical shifts to provide a statistical measure of confidence in the assignment. researchgate.net

Biological Activities and Molecular Mechanisms of Illudiolone

In Vitro Antimicrobial Activity and Spectrum of Action

Illudane (B1247565) sesquiterpenoids, the family to which illudiolone belongs, are recognized for their potential antimicrobial effects. mdpi.com Research has explored the activity of these compounds against various bacterial and fungal strains, revealing a spectrum of inhibitory capabilities. mdpi.comresearchgate.net

Antibacterial Effects

While many illudane sesquiterpenoids have demonstrated antibacterial properties, the specific activity of illudiolone is not as extensively documented as some of its counterparts. acs.org However, the broader class of illudins is known to possess antibacterial activities. nih.gov For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on various illudane derivatives have reported activity against bacteria such as Bacillus subtilis and Escherichia coli. mdpi.comnih.gov The general mechanism for some antibacterial agents involves the inhibition of crucial cellular processes like DNA synthesis, which can lead to bacterial cell death. youtube.com

Table 1: Antibacterial Activity of Selected Illudane Sesquiterpenoids

| Compound | Test Organism | Activity |

|---|---|---|

| Sulcatine A | Escherichia coli ATCC25922 | Moderate (MIC 32 µg/mL) mdpi.com |

| Sulcatine A | Mannheimia haemolytica ATCC14003 | Moderate (MIC 32 µg/mL) mdpi.com |

| Sulcatine B | Escherichia coli ATCC25922 | Moderate (MIC 32 µg/mL) mdpi.com |

| Armillyl orsellinate | Bacillus subtilis ATCC6633 | Active (MIC 5.6 µg/disk) mdpi.com |

| Armillyl orsellinate | Staphylococcus aureus ATCC53156 | Active (MIC 5.6 µg/disk) mdpi.com |

| Melleolide A | Bacillus subtilis ATCC6633 | Active (MIC 0.5 µg) mdpi.com |

| Melleolide A | Escherichia coli | Active (MIC 1.0 µg) mdpi.com |

This table presents data for related illudane sesquiterpenoids to provide context for the potential antibacterial activity of illudiolone. MIC = Minimum Inhibitory Concentration.

Antifungal Properties

The antifungal potential of illudane sesquiterpenoids has also been a subject of investigation. mdpi.com Certain compounds within this class have exhibited inhibitory effects against various fungal species. For example, some illudane derivatives have shown activity against Candida albicans and Cladosporium cucumerinum. mdpi.com The mechanisms underlying these antifungal effects can vary, but may involve disruption of fungal cell structure and growth processes. mdpi.com For instance, some antifungal agents can interfere with hyphal growth, an essential aspect of fungal development. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Illudane Sesquiterpenoids

| Compound | Test Organism | Activity |

|---|---|---|

| Sulcatine B | Cladosporium cucumerinum | Active (50 µg/disk) mdpi.com |

| Sulcatine B | Candida albicans | Active (50 µg/disk) mdpi.com |

| Melleolide A | Cladosporium cucumerinum | Active (MIC 1.0 µg) mdpi.com |

| Melleolide A | Candida albicans | Active (MIC 1.0 µg) mdpi.com |

This table presents data for related illudane sesquiterpenoids to provide context for the potential antifungal activity of illudiolone. MIC = Minimum Inhibitory Concentration.

Cytotoxic Effects on Specific Cell Lines (Excluding Clinical Human Trials)

A significant area of research into illudane sesquiterpenoids, including illudiolone, revolves around their cytotoxic effects on various cancer cell lines. nih.govnih.govslu.se Cytotoxic compounds can induce cell damage or death and are a cornerstone of chemotherapy research. news-medical.net Studies have shown that several illudane derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. nih.govslu.se

For example, compounds isolated from the fungus Granulobasidium vellereum, including isomers of illudin M and illudin S, demonstrated significant cytotoxicity against Huh7 and MT4 tumor cell lines. slu.se Similarly, illudane sesquiterpenoids from the edible mushroom Agrocybe salicacola showed varying degrees of cytotoxicity against five human cancer cell lines: HL-60, SMMC-7721, A-549, MCF-7, and SW480. nih.govnih.gov In some cases, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be less than 10 μM, indicating significant cytotoxic potential. acs.orgnih.gov

Table 3: Cytotoxic Activity of Selected Illudane Sesquiterpenoids

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Agrocybin H | SW480 | < 10 µM | nih.gov |

| Illudin M Isomer | Huh7 | Potent | slu.se |

| Illudin M Isomer | MT4 | Potent | slu.se |

| Illudin S Isomer | Huh7 | Potent | slu.se |

| Illudin S Isomer | MT4 | Potent | slu.se |

| Agrocybin I | MCF-7 | < 10 µM | nih.gov |

This table provides examples of the cytotoxic effects of illudane sesquiterpenoids on various cancer cell lines. IC50 represents the half maximal inhibitory concentration.

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the mechanisms by which illudiolone and related compounds exert their biological effects is crucial for their potential development as therapeutic agents. Research has begun to unravel the cellular and molecular targets of this class of sesquiterpenoids.

DNA Interaction and Synthesis Inhibition (Based on Related Illudins)

A primary mechanism of action for some illudins is the inhibition of DNA synthesis. nih.gov These compounds can interfere with the replication of DNA, a fundamental process for cell proliferation. pharmacologyeducation.org For example, illudin S has been shown to inhibit in vivo DNA synthesis. nih.gov This inhibition can occur through various means, such as the alkylation of DNA or interference with the enzymes involved in the DNA replication process. youtube.comnih.gov The disruption of DNA synthesis ultimately leads to a halt in cell division and can trigger cell death, which is a key principle behind many cytostatic drugs used in cancer therapy. therapyselect.de

Effects on Cellular Growth and Morphogenesis (e.g., Hyphal Swelling and Branching)

In addition to their effects on fundamental processes like DNA synthesis, some natural compounds can also influence the morphology and development of cells, particularly in fungi. nih.gov While specific studies on illudiolone's effect on hyphal morphology are not widely available, the impact of other natural products on fungal growth provides a basis for potential mechanisms. For instance, some compounds can cause hyphal swelling and excessive branching, which are indicative of disruptions in normal fungal development. nih.gov These morphological changes can impair the fungus's ability to grow and spread. nih.gov

Target Identification and Pathway Modulation Studies (e.g., Protein Kinase Inhibition)

Currently, there are no specific studies available that identify the direct molecular targets of Illudiolone or detail its pathway modulation activities, including any potential inhibition of protein kinases.

The protoilludane class of compounds, to which Illudiolone belongs, is recognized for a variety of biological activities, including cytotoxic properties. nih.gov However, research into the precise mechanism of action for many members of this class, including Illudiolone, is not yet comprehensive. While studies on related compounds have identified specific molecular targets—for instance, the investigation of other fungal metabolites has revealed inhibition of protein kinases like ERK1/2—similar detailed analyses for Illudiolone have not been published. dokumen.pub The scientific community has established the structure and absolute configuration of Illudiolone through X-ray crystallographic analysis, but its specific interactions with cellular pathways and proteins like kinases remain an area for future research. nih.gov

Phytotoxic Activities of Illudiolone

There is a lack of specific data on the phytotoxic activities of Illudiolone. Scientific literature does not currently contain detailed research findings or data on its effects on plant species, such as inhibition of seed germination or plant growth.

While other fungal secondary metabolites, including some sesquiterpenoids, have been investigated for their phytotoxic or herbicidal effects, Illudiolone has not been a specific subject of such studies. researchgate.net For example, a related compound, omphalotin, was reported to show no phytotoxic activities. researchgate.net Therefore, no data is available to construct a table on the phytotoxic effects of Illudiolone on various plants.

Analogues, Derivatives, and Structure Activity Relationships of Illudiolone

Design and Synthesis of Illudiolone Analogues

The design and synthesis of illudiolone analogues are driven by the goal of harnessing and improving upon the biological activities of the parent compound and related illudane (B1247565) sesquiterpenoids. Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) are employed to create novel analogues. rsc.org These approaches allow for modifications at various stages of a synthetic route, enabling the creation of a diverse library of related compounds. rsc.org

A key focus in analogue design has been the modification of the core illudane skeleton. For instance, concise synthetic routes have been developed to prepare the carbon framework of related neurotrophic sesquiterpenes, allowing for the creation of a series of structural analogues by altering oxidation levels and functional groups. nih.gov This has led to the synthesis of derivatives that, while structurally simpler, retain promising biological activity. nih.gov Synthetic strategies have also included innovative chemical reactions like the Pauson-Khand reaction and enyne ring-closing metathesis to access both racemic and enantiomerically pure acylfulvenes, which are derivatives of the related illudin S. researchgate.net

Researchers have also explored the synthesis of illudalane sesquiterpenes, a related class of compounds, through methods like intermolecular [2+2+2] cycloadditions and lactone-directed C–H oxygenation. researchgate.net The synthesis of various illudane and protoilludane analogues has been achieved, expanding the chemical space available for biological screening. researchgate.net These synthetic efforts are crucial as they provide access to compounds that are not available from natural sources, facilitating a deeper understanding of structure-activity relationships.

Semisynthetic Modifications of Illudiolone for Altered Biological Profiles

Semisynthesis plays a pivotal role in modifying natural illudanes like illudiolone to create derivatives with improved therapeutic potential. researchgate.netresearchgate.net Natural illudins often exhibit high toxicity, which limits their direct use as therapeutic agents. researchgate.net Semisynthetic modifications aim to reduce this toxicity while retaining or enhancing the desired biological activity, such as cytotoxicity against tumor cells. researchgate.netresearchgate.net

A prominent example of this approach is the development of acylfulvenes from illudin S. researchgate.net The conversion of illudin S to acylfulvene (B1200177) via a reverse Prins reaction results in a compound that is less reactive to thiols, which is thought to contribute to its improved therapeutic index. researchgate.net This highlights how targeted chemical modifications can lead to compounds with more favorable biological profiles. researchgate.net

Modifications are often focused on the functional groups present in the parent molecule. For example, while the primary enone-spirocyclopropyl pharmacophore is generally considered essential for the cytotoxic activity of illudins, the primary hydroxyl group is not. researchgate.net The secondary hydroxyl group, however, tends to enhance cytotoxicity. researchgate.net Esterification and alkylation reactions have been performed on illudins, leading to derivatives with retained, albeit sometimes reduced, cytotoxicity. researchgate.net Such modifications are crucial for developing a library of compounds to systematically study how structural changes impact biological outcomes.

Systematic Investigation of Substituent Effects on Bioactivity

The systematic investigation of how different substituents affect the bioactivity of illudiolone and its analogues is fundamental to understanding their structure-activity relationships (SAR). These studies involve creating a series of compounds where specific parts of the molecule are altered and then evaluating their biological effects.

For illudane sesquiterpenoids, SAR studies have confirmed the importance of the spirocyclopropyl-fused enone system for cytotoxicity. researchgate.net Research on various derivatives has provided insights into the roles of other functional groups. For example, while modifications to the primary hydroxyl group of illudin S can be made without a complete loss of activity, the presence of a free secondary hydroxyl group in the five-membered ring is known to enhance cytotoxic effects. researchgate.net

A study on illudalane sesquiterpenes isolated from the fungus Granulobasidium vellereum demonstrated how minor structural changes can dramatically impact bioactivity. researchgate.net For instance, granuloinden B showed potent cytotoxic activity, while the structurally similar granuloinden A and dihydrogranuloinden had moderate to no activity. researchgate.net Similarly, a chemical investigation of the mushroom Agrocybe salicacola yielded 14 illudin derivatives, several of which possessed promising cytotoxicities, further confirming that this class of compounds is a rich source for bioactive molecules. acs.org These findings underscore the sensitivity of biological activity to subtle changes in chemical structure and the importance of systematically exploring these modifications.

| Compound/Derivative | Source/Modification | Key Structural Feature | Reported Bioactivity |

| Illudin S Derivatives | Semisynthesis | Esterification of hydroxyl groups | Retained but sometimes reduced cytotoxicity researchgate.net |

| Acylfulvene | Semisynthesis from Illudin S | Fulvene core via reverse Prins reaction | Milder cytotoxin with improved tumor specificity researchgate.netresearchgate.net |

| Granuloinden B | Granulobasidium vellereum | Illudalane sesquiterpene | Potent cytotoxicity against Huh7 and MT4 tumor cell lines researchgate.net |

| Granuloinden A | Granulobasidium vellereum | Illudalane sesquiterpene | No or moderate cytotoxic activity researchgate.net |

| Asperorlactone | Aspergillus oryzae | Illudalane sesquiterpene | Antiproliferative activity against human lung, liver, and breast carcinoma cell lines nih.gov |

Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational modeling has become an indispensable tool for predicting and understanding the structure-activity relationships of complex molecules like illudiolone and its derivatives. nih.govresearchgate.net These in silico methods allow for the rapid characterization of SARs and can guide the design and prioritization of new analogues for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are frequently used. mdpi.com These models statistically relate the chemical structures of compounds to their biological activities, enabling the prediction of activity for novel or untested molecules. researchgate.net The process involves generating molecular descriptors that capture the physicochemical properties and structural features of the compounds and then using algorithms—ranging from linear methods like multiple linear regression to more complex non-linear methods like artificial neural networks and deep learning—to build a predictive model. researchgate.netfrontiersin.org

For illudane-related compounds, computational approaches can help to elucidate the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity. nih.gov For example, docking studies, which simulate the binding of a molecule to a biological target, can predict binding affinities and modes of interaction. nih.gov Such studies have been used to rationalize the activity of newly synthesized compounds and to identify key interactions, such as hydrogen bonds, within the active site of a target protein. nih.gov While these computational models are powerful, they are simplified representations of reality and are most effective when used to guide and integrate experimental data rather than replace it. nih.gov

Future Research Directions and Potential Academic Applications

Advancements in Fungal Genomic and Metabolomic Profiling for Novel Illudiolone-Related Compounds

The quest to discover new natural products is increasingly driven by advancements in genomics and metabolomics. Fungi, especially those belonging to the phylum Basidiomycota, are known to produce a diverse array of bioactive compounds, including a wide range of terpenoids. mdpi.comresearchgate.net However, a vast number of biosynthetic gene clusters (BGCs) within fungal genomes remain silent under standard laboratory conditions, representing a largely untapped reservoir of chemical diversity. mdpi.com

Modern research strategies are now focusing on integrating genomic and metabolomic data to unearth novel compounds related to illudiolone. Genome mining has become a powerful and reliable strategy for identifying BGCs that encode the enzymes responsible for producing complex molecules like sesquiterpenoids. mdpi.comnih.gov For instance, the analysis of fungal genomes can reveal the presence of terpene synthase genes, which are key to the biosynthesis of the diverse carbon skeletons of terpenoids. mdpi.commicrobiologyresearch.org By identifying these genes, researchers can predict the potential of a fungal strain to produce novel illudane-type sesquiterpenoids.

Metabolomic profiling, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive analysis of the small molecules produced by a fungus under specific conditions. mdpi.comnih.gov This approach can reveal the production of previously uncharacterized illudiolone derivatives or other related illudane (B1247565) sesquiterpenoids. When metabolomic data is coupled with transcriptomic analysis, which measures gene expression, it is possible to correlate the production of specific metabolites with the activity of particular BGCs. pnas.orgresearchgate.net This multi-omics approach not only facilitates the discovery of new compounds but also provides insights into their biosynthetic pathways. mdpi.com

Recent studies have demonstrated the power of this integrated approach. For example, genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea have shed light on the biosynthesis of its sesquiterpenoids. pnas.org Similarly, genome mining in Trichoderma species has led to the identification of key genes in the biosynthesis of antifungal volatile sesquiterpenoids. mdpi.com These methodologies hold immense promise for the targeted discovery of novel illudiolone-related compounds from a wide range of fungal species.

Table 1: Key Methodologies in Fungal Metabolite Discovery

| Methodology | Description | Application in Illudiolone Research | Key References |

|---|---|---|---|

| Genome Mining | Computational analysis of fungal genomes to identify biosynthetic gene clusters (BGCs) for secondary metabolites. | Identification of putative illudane synthase genes and associated modifying enzymes. | mdpi.com, nih.gov, microbiologyresearch.org |

| Metabolomic Profiling | Comprehensive analysis of the small molecule metabolites produced by a fungus using techniques like GC-MS and LC-MS. | Detection and identification of novel illudiolone derivatives and related illudane sesquiterpenoids in fungal extracts. | mdpi.com, westminster.ac.uk, nih.gov |

| Transcriptomics (RNA-Seq) | Sequencing of the RNA in a cell to determine the expression levels of genes. | Correlating the expression of specific BGCs with the production of illudiolone-related compounds under different conditions. | pnas.org, researchgate.net |

| Integrated Omics | Combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of fungal metabolism. | Elucidating the complete biosynthetic pathway of illudiolone and discovering novel regulatory mechanisms. | mdpi.com |

Chemoenzymatic Synthesis and Biocatalytic Transformations of Illudiolone

The complex structure of many natural products, including illudiolone, presents a significant challenge for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, is emerging as a powerful strategy for the efficient and sustainable production of such molecules. mdpi.com This approach leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, which can simplify synthetic routes and reduce waste. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant potential for the synthesis and modification of illudiolone. swissbiotech.org Terpene synthases, for example, are enzymes that catalyze the cyclization of linear precursors like farnesyl diphosphate (B83284) (FPP) into a vast array of cyclic terpene scaffolds with remarkable specificity. nih.govacs.org The identification and characterization of the specific terpene synthase responsible for the formation of the illudane skeleton would be a critical step towards the biocatalytic production of illudiolone.

Furthermore, enzymes such as cytochrome P450 monooxygenases are often involved in the late-stage functionalization of terpene skeletons, introducing hydroxyl groups and other modifications that contribute to the final structure and biological activity of the natural product. pnas.org These enzymes could be employed for the biocatalytic transformation of a precursor illudane skeleton into illudiolone or to generate novel, structurally diverse analogues.

Recent advancements in the field include the development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, mimicking the efficiency of biosynthetic pathways in nature. nih.govnih.gov The application of such cascade reactions could streamline the synthesis of illudiolone from simple precursors. Moreover, the use of engineered enzymes with altered substrate specificity or catalytic activity could further expand the range of accessible illudiolone derivatives. rsc.org The development of flow biocatalysis systems also presents an opportunity for the continuous and scalable production of these valuable compounds. nih.gov

Table 2: Potential Biocatalytic Reactions for Illudiolone Synthesis

| Enzyme Class | Potential Reaction | Significance for Illudiolone | Key References |

|---|---|---|---|

| Terpene Synthases | Cyclization of farnesyl diphosphate (FPP) | Formation of the core illudane carbon skeleton. | nih.gov, acs.org, microbiologyresearch.org |

| Cytochrome P450s | Hydroxylation, epoxidation, and other oxidative modifications | Introduction of hydroxyl and other functional groups to the illudane skeleton to produce illudiolone and its analogues. | pnas.org |

| Dehydrogenases | Oxidation of alcohol groups to ketones or aldehydes | Fine-tuning the oxidation state of functional groups on the illudiolone molecule. | mdpi.com |

| Transferases | Addition of sugar moieties or other groups | Generation of glycosylated or otherwise modified illudiolone derivatives with potentially altered properties. | swissbiotech.org |

Investigation of Ecological Roles of Illudiolone in Fungal Interactions

Fungi produce a vast arsenal (B13267) of secondary metabolites that play crucial roles in their interactions with other organisms and their environment. researchgate.netresearchgate.net These compounds can act as signaling molecules, defensive agents, or tools for competition. nih.gov Sesquiterpenoids, in particular, are known to be involved in a wide range of ecological functions, including allelopathy, chemical defense, and mediating symbiotic relationships. nih.govsemanticscholar.org

Investigating the ecological roles of illudiolone is essential for understanding the biology of the fungi that produce it. It is hypothesized that illudiolone, like other illudane sesquiterpenoids, may function as a chemical defense compound, protecting the fungus from predation by insects or grazing by other organisms. Its biological activities could also inhibit the growth of competing fungi or bacteria in the highly competitive environments where these fungi thrive. researchgate.net

Metabolomic studies of fungal interactions can provide insights into the role of illudiolone. By analyzing the chemical profiles of fungi grown in co-culture with other organisms, researchers can observe changes in the production of specific metabolites. westminster.ac.uk An increase in illudiolone production during a competitive interaction, for example, would suggest its involvement in that process. westminster.ac.uk The volatile nature of some sesquiterpenoids also suggests that they can act as airborne signals, influencing the behavior and development of other organisms at a distance. nih.gov

Understanding the ecological functions of illudiolone and related compounds has broader implications for ecosystem dynamics. Fungi are key players in nutrient cycling and form complex relationships with plants and animals. nih.govresearchgate.netfrontiersin.org The secondary metabolites they produce are a critical component of these interactions, influencing community structure and ecosystem health. mdpi.com

Development of Illudiolone as a Chemical Probe for Biological Pathways

Natural products, with their inherent structural complexity and biological activity, are excellent starting points for the development of chemical probes. nih.govnih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby allowing researchers to study its role in a biological system. thermofisher.krpromega.com The development of illudiolone into a chemical probe could provide a powerful tool for dissecting complex cellular processes.

The first step in developing a chemical probe is to identify its molecular target(s). ox.ac.uk Given the biological activities of illudiolone, it likely interacts with one or more proteins in the cell. Techniques such as affinity chromatography and activity-based protein profiling (ABPP) can be used to identify these binding partners. nih.govnih.gov Once the target is known, medicinal chemistry efforts can be employed to optimize the structure of illudiolone, enhancing its potency, selectivity, and other properties required for a high-quality chemical probe. nevadogroup.comscispace.com

A well-characterized chemical probe derived from illudiolone could be used to investigate a variety of biological questions. For example, if illudiolone is found to inhibit a particular enzyme, the probe could be used to study the consequences of inhibiting that enzyme in living cells or organisms. youtube.com This can help to validate the enzyme as a potential drug target and to elucidate its role in disease pathways. thermofisher.kr

The development of natural product-based probes has been spurred by advancements in a range of technologies, including photoaffinity labeling and advanced mass spectrometry techniques. nih.gov These methods facilitate the identification of the cellular targets of bioactive molecules and help to elucidate their mechanisms of action. The unique chemical scaffold of illudiolone makes it an attractive candidate for such an endeavor, with the potential to yield novel insights into fundamental biology. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Illudiolone in laboratory settings?

- Answer: Synthesis protocols should emphasize purity optimization (e.g., column chromatography, recrystallization) and reaction yield maximization via solvent selection (polar vs. non-polar) and catalyst efficiency. NMR and HPLC-MS are critical for structural validation . Include kinetic studies to identify optimal temperature and pressure conditions, as minor deviations may lead to side products.

Q. How should researchers design bioactivity assays to evaluate Illudiolone’s pharmacological potential?

- Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH release) using cancer cell lines with varying genetic profiles to assess selectivity. Pair with control compounds to benchmark potency. For mechanistic insights, integrate transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways .

Q. What analytical techniques are essential for characterizing Illudiolone’s stability under varying environmental conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS to monitor degradation products. Spectrophotometric methods (UV-Vis) can track photodegradation kinetics. Include thermodynamic analysis (DSC/TGA) to assess phase transitions under stress .

Advanced Research Questions

Q. How can conflicting data on Illudiolone’s mechanism of action be resolved across independent studies?

- Answer: Conduct a meta-analysis of experimental variables:

- Compare cell lines (e.g., HeLa vs. HEK293) and their receptor expression profiles.

- Replicate assays under standardized conditions (pH, serum concentration).

- Use CRISPR knockouts to validate target specificity. Contradictions often arise from contextual factors (e.g., cell cycle phase, metabolic state) .

Q. What strategies mitigate batch-to-batch variability in Illudiolone production for reproducible in vivo studies?

- Answer: Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) via DOE (Design of Experiments).

- Use multivariate analysis (PCA) to correlate raw material attributes (e.g., solvent grade, catalyst purity) with bioactivity outcomes.

- Establish release criteria based on impurity thresholds (<0.1% by HPLC) .

Q. How can multi-omics approaches elucidate Illudiolone’s off-target effects in complex biological systems?

- Answer: Combine proteomics (TMT labeling) with metabolomics (untargeted LC-HRMS) to map systemic perturbations. Validate findings using in silico docking (AutoDock Vina) against predicted off-target receptors. Prioritize pathways with enrichment scores (FDR <0.05) in KEGG/GO analyses .

Q. What statistical frameworks are robust for analyzing dose-response inconsistencies in Illudiolone studies?

- Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-experiment variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC50 values .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。